
Adenosine 5'-(tetrahydrogen triphosphate), 3'-amino-2',3'-dideoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- is a modified nucleoside triphosphate. It is structurally similar to adenosine triphosphate but lacks the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar, which are replaced by hydrogen atoms. This modification results in the compound’s inability to form phosphodiester bonds, making it useful in various biochemical applications, particularly in the study of DNA and RNA synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- typically involves the following steps:
Starting Material: The synthesis begins with adenosine, which undergoes selective protection of the hydroxyl groups.
Deoxygenation: The protected adenosine is then subjected to deoxygenation at the 2’ and 3’ positions to replace the hydroxyl groups with hydrogen atoms.
Phosphorylation: The deoxygenated adenosine is phosphorylated at the 5’ position using phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 3’ position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the triphosphate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of the compound.
Applications De Recherche Scientifique
Adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- has several scientific research applications:
DNA and RNA Synthesis: It is used as a chain terminator in DNA sequencing and synthesis, preventing the addition of further nucleotides.
Enzyme Mechanistic Studies: The compound is used to study the mechanisms of polymerases and other enzymes involved in nucleic acid metabolism.
Antiviral Research: Due to its ability to terminate nucleic acid chains, it is used in the development of antiviral drugs.
Mécanisme D'action
The mechanism of action of adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- involves its incorporation into growing nucleic acid chains by polymerases. Once incorporated, the absence of the 3’ hydroxyl group prevents the formation of phosphodiester bonds, effectively terminating the chain. This property makes it a valuable tool in DNA sequencing and antiviral research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-: Similar in structure but lacks the amino group at the 3’ position.
Adenosine 5’-triphosphate: The natural form with hydroxyl groups at the 2’ and 3’ positions.
2’,3’-Dideoxyadenosine 5’-triphosphate: Another chain terminator used in similar applications.
Uniqueness
Adenosine 5’-(tetrahydrogen triphosphate), 3’-amino-2’,3’-dideoxy- is unique due to the presence of the amino group at the 3’ position, which can participate in additional chemical reactions, providing more versatility in biochemical applications.
Propriétés
Numéro CAS |
90053-18-2 |
|---|---|
Formule moléculaire |
C10H17N6O11P3 |
Poids moléculaire |
490.20 g/mol |
Nom IUPAC |
[[(2S,3S,5R)-3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N6O11P3/c11-5-1-7(16-4-15-8-9(12)13-3-14-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7H,1-2,11H2,(H,20,21)(H,22,23)(H2,12,13,14)(H2,17,18,19)/t5-,6+,7+/m0/s1 |
Clé InChI |
RTDWSTYJRAZSBP-RRKCRQDMSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-5-methyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12795998.png)

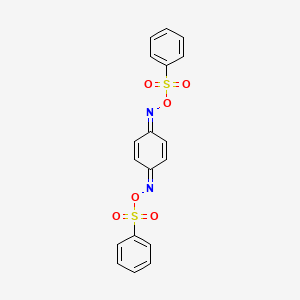
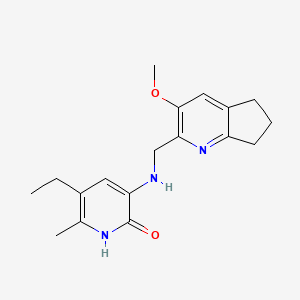
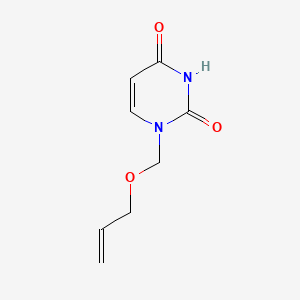
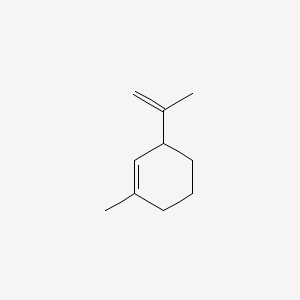

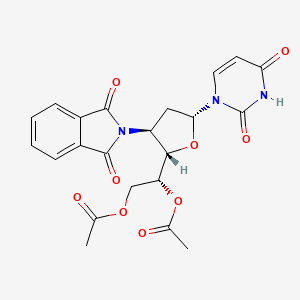

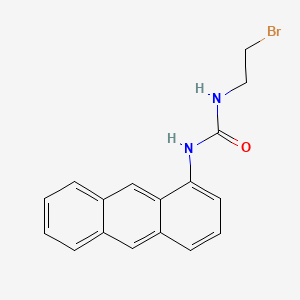
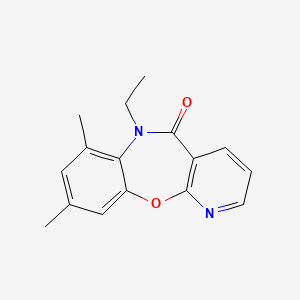
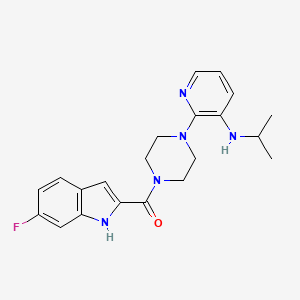
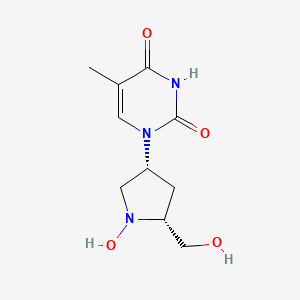
![2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796083.png)
